BenchChemオンラインストアへようこそ!

TC-2153

Alzheimer's disease Neurodegeneration Synaptic plasticity

TC-2153 is the definitive benzopentathiepin-based reversible covalent STEP inhibitor. Unlike generic PTP inhibitors plagued by active-site conservation across the phosphatase family, its unique cyclic polysulfide warhead forms a reversible covalent bond with the STEP catalytic cysteine, conferring selectivity over HePTP, PTP-SL, PTP1B, and SHP-2. With an IC50 of 24.6 nM, oral bioavailability, and brain exposure, TC-2153 reverses cognitive deficits in 3xTg-AD mice without altering amyloid or tau pathology—ideal for non-amyloid therapeutic strategy research. Non-cytotoxic at concentrations far exceeding its IC50, enabling long-term neuronal culture studies. Suited for chronic in vivo dosing and STEP-specific signaling dissection.

Molecular Formula C7H5ClF3NS5
Molecular Weight 355.8692
CAS No. 1381769-23-8
Cat. No. B611235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-2153
CAS1381769-23-8
SynonymsTC-2153;  TC 2153;  TC2153; 
Molecular FormulaC7H5ClF3NS5
Molecular Weight355.8692
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)SSSSS2)C(F)(F)F.Cl
InChIInChI=1S/C7H4F3NS5.ClH/c8-7(9,10)3-1-4(11)6-5(2-3)12-14-16-15-13-6;/h1-2H,11H2;1H
InChIKeyPYFSCYSDPQMEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TC-2153 (CAS 1381769-23-8): A Selective STEP Inhibitor for Neurological Research


TC-2153 is a benzopentathiepin-based small molecule that acts as a reversible covalent inhibitor of striatal-enriched protein tyrosine phosphatase (STEP), a brain-specific enzyme implicated in synaptic dysfunction across multiple neurological disorders [1]. It demonstrates an IC50 of 24.6 nM against STEP and exhibits selectivity over several homologous protein tyrosine phosphatases (PTPs) [1].

Why TC-2153 Cannot Be Substituted with Generic STEP Inhibitors or Other PTP Inhibitors


TC-2153 possesses a unique cyclic polysulfide pharmacophore that forms a reversible covalent bond with the catalytic cysteine of STEP, a mechanism distinct from many other PTP inhibitors [1]. This covalent binding mode confers selectivity for STEP over closely related phosphatases such as HePTP and PTP-SL, whereas many generic PTP inhibitors suffer from poor selectivity due to the highly conserved active sites across the PTP family [1]. Substitution with compounds lacking this covalent warhead or with different selectivity profiles risks off-target effects and reduced efficacy in models where STEP-specific inhibition is required.

TC-2153: Quantitative Evidence of Potency, Selectivity, and In Vivo Efficacy


TC-2153 Demonstrates Single-Digit Nanomolar Potency Against STEP, Comparable to the Lead Compound S8

TC-2153 inhibits STEP with an IC50 of 24.6 ± 0.8 nM, which is similar to the potency of the earlier lead compound S8 (IC50 = 17.2 ± 0.4 nM) [1]. While S8 is slightly more potent, it suffers from poor aqueous solubility and limited synthetic tractability, whereas TC-2153 offers improved physicochemical properties while maintaining strong STEP inhibition [1].

Alzheimer's disease Neurodegeneration Synaptic plasticity

TC-2153 Exhibits Preferential Inhibition of STEP Over Related Tyrosine Phosphatases

TC-2153 displays a clear selectivity window for STEP over other PTPs. It is approximately 3.9-fold selective for STEP61 (IC50 = 93.3 nM) over HePTP (IC50 = 363.5 nM) and 2.4-fold selective over PTP-SL (IC50 = 220.6 nM) [1]. It shows even greater selectivity over PTP1B (IC50 = 723.9 nM, 7.8-fold) and SHP-2 (IC50 = 6,896 nM, 74-fold) [1].

Selectivity Protein tyrosine phosphatase Off-target effects

TC-2153 Reverses Cognitive Deficits in a Transgenic Alzheimer's Disease Mouse Model Without Altering Amyloid Pathology

In 6- and 12-month-old 3xTg-AD mice, a single intraperitoneal dose of TC-2153 (10 mg/kg) significantly improved performance in multiple cognitive tasks, including the Y-maze, novel object recognition, and Morris water maze [1]. Importantly, these cognitive improvements occurred without any change in beta-amyloid or phospho-tau levels, indicating a mechanism independent of classical AD pathology [1].

Alzheimer's disease Cognitive function 3xTg-AD mice

TC-2153 Demonstrates Oral Bioavailability and Brain Exposure in Preclinical Models

A pilot study by the Michael J. Fox Foundation demonstrated that TC-2153 is bioavailable in blood following both intravenous and oral administration in preclinical models [1]. Furthermore, plasma samples from orally dosed monkeys showed measurable STEP inhibition, confirming that the compound (or its active metabolites) reaches the systemic circulation and retains biological activity [1].

Pharmacokinetics Bioavailability Oral administration

TC-2153 Exhibits No Cytotoxicity in Primary Neuronal Cultures at Therapeutically Relevant Concentrations

In cell-based secondary assays, TC-2153 at concentrations up to 10 µM (over 400-fold above its STEP IC50) showed no evidence of cytotoxicity in primary cortical neuronal cultures [1]. This contrasts with some earlier STEP inhibitors or other PTP inhibitors that may exhibit neuronal toxicity at effective concentrations.

Neurotoxicity Safety Cortical neurons

Recommended Research Applications of TC-2153 Based on Quantitative Evidence


Alzheimer's Disease Research: Investigating STEP-Mediated Synaptic Dysfunction Independent of Amyloid Pathology

TC-2153 is ideally suited for studies aiming to dissect the role of STEP in cognitive decline without altering amyloid-beta or tau pathology. Its ability to reverse cognitive deficits in 3xTg-AD mice without affecting amyloid burden makes it a valuable tool for exploring non-amyloid therapeutic strategies [1].

Selectivity Profiling: Differentiating STEP-Dependent Signaling from Other PTP Pathways

Due to its moderate selectivity for STEP over HePTP and PTP-SL, and high selectivity over PTP1B and SHP-2, TC-2153 can be used to interrogate STEP-specific functions in neuronal signaling with reduced confounding effects from related phosphatases [1].

In Vivo Pharmacology: Oral Dosing and Behavioral Studies in Rodent Models

With demonstrated oral bioavailability and brain exposure, TC-2153 is appropriate for chronic dosing studies in rodents to evaluate long-term effects on cognitive function and synaptic plasticity [2].

Safety Pharmacology: Assessing Neuronal Viability in Primary Cultures

TC-2153's lack of cytotoxicity in primary cortical neurons at concentrations far exceeding its IC50 makes it a reliable reagent for long-term cell culture experiments aimed at understanding STEP's role in neuronal health and synaptic maintenance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-2153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.